- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Cas no 943751-21-1 (4-(aminomethyl)-1H-pyridin-2-one;hydrochloride)
4-(aminomethyl)-1H-pyridin-2-one;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-(aminomethyl)-2(1H)-Pyridinone hydrochloride
- 4-(aminomethyl)-1H-pyridin-2-one,hydrochloride
- 4-(Aminomethyl)-2(1H)-pyridinone
- 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride
- 4-(aminomethyl)-1H-pyridin-2-one;hydrochloride
- 4-aminomethyl-1H-pyridin-2-one hydrochloride
- CS-0051193
- DB-106117
- AKOS015966434
- 4-(Aminomethyl)pyridin-2-ol hydrochloride
- MFCD17016074
- DTXSID10725570
- 4-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1)
- SCHEMBL3568937
- 2(1H)-Pyridinone, 4-(aminomethyl)-, hydrochloride (1:1)
- 4-(Aminomethyl)-2(1H)-pyridinone HCl
- 943751-21-1
- SY240274
- 4-(Aminomethyl)pyridin-2(1H)-one HCl
- 4-(Aminomethyl)pyridin-2(1H)-onehydrochloride
- DS-16568
- DVFIMOMCHUUZTL-UHFFFAOYSA-N
- 4-(Aminomethyl)-1,2-dihydropyridin-2-one hydrochloride
- SCHEMBL25263373
- AKOS016005809
-
- MDL: MFCD22415181
- Inchi: 1S/C6H8N2O.ClH/c7-4-5-1-2-8-6(9)3-5;/h1-3H,4,7H2,(H,8,9);1H
- InChI Key: DVFIMOMCHUUZTL-UHFFFAOYSA-N
- SMILES: Cl.O=C1NC=CC(CN)=C1
Computed Properties
- Exact Mass: 160.0403406g/mol
- Monoisotopic Mass: 160.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 182
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Color/Form: NA
4-(aminomethyl)-1H-pyridin-2-one;hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
4-(aminomethyl)-1H-pyridin-2-one;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OC773-250mg |
4-(aminomethyl)-1H-pyridin-2-one;hydrochloride |
943751-21-1 | 97% | 250mg |
1414CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OC773-100mg |
4-(aminomethyl)-1H-pyridin-2-one;hydrochloride |
943751-21-1 | 97% | 100mg |
873CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OC773-1g |
4-(aminomethyl)-1H-pyridin-2-one;hydrochloride |
943751-21-1 | 97% | 1g |
3487CNY | 2021-05-08 | |
| Fluorochem | 231288-250mg |
4-(Aminomethyl)pyridin-2(1H)-one hydrochloride |
943751-21-1 | 95% | 250mg |
£86.00 | 2022-02-28 | |
| Fluorochem | 231288-1g |
4-(Aminomethyl)pyridin-2(1H)-one hydrochloride |
943751-21-1 | 95% | 1g |
£140.00 | 2022-02-28 | |
| Fluorochem | 231288-5g |
4-(Aminomethyl)pyridin-2(1H)-one hydrochloride |
943751-21-1 | 95% | 5g |
£575.00 | 2022-02-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A899268-5g |
4-(Aminomethyl)pyridin-2(1H)-one hydrochloride |
943751-21-1 | 97% | 5g |
5,544.00 | 2021-05-17 | |
| Matrix Scientific | 112392-1g |
4-(aminomethyl)-1H-pyridin-2-one;hydrochloride |
943751-21-1 | 1g |
$564.00 | 2023-09-08 | ||
| Matrix Scientific | 112392-5g |
4-(aminomethyl)-1H-pyridin-2-one;hydrochloride |
943751-21-1 | 5g |
$1368.00 | 2023-09-08 | ||
| Chemenu | CM103436-250mg |
4-(Aminomethyl)pyridin-2(1H)-one hydrochloride |
943751-21-1 | 95% | 250mg |
$87 | 2024-07-19 |
4-(aminomethyl)-1H-pyridin-2-one;hydrochloride Production Method
Production Method 1
Production Method 2
- Preparation of triazolyl-substituted heteroaryl compound as PHD2 inhibitor for prevention or treatment of anemia, Japan, , ,
Production Method 3
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Production Method 4
- Discovery of 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(Pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4, Journal of Medicinal Chemistry, 2009, 52(8), 2289-2310
4-(aminomethyl)-1H-pyridin-2-one;hydrochloride Raw materials
4-(aminomethyl)-1H-pyridin-2-one;hydrochloride Preparation Products
4-(aminomethyl)-1H-pyridin-2-one;hydrochloride Suppliers
4-(aminomethyl)-1H-pyridin-2-one;hydrochloride Related Literature
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 4-(aminomethyl)-1H-pyridin-2-one;hydrochloride
Compound CAS No. 943751-21-1: 4-(Aminomethyl)-1H-Pyridin-2-One; Hydrochloride
The compound with CAS No. 943751-21-1, commonly referred to as 4-(aminomethyl)-1H-pyridin-2-one; hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The pyridin-2-one core of the molecule provides a rigid framework, while the aminomethyl group introduces flexibility and functional diversity, making it a versatile building block for various chemical transformations.
Recent studies have highlighted the importance of 4-(aminomethyl)-1H-pyridin-2-one; hydrochloride in the synthesis of bioactive compounds. Researchers have explored its role as an intermediate in the construction of complex heterocyclic systems, which are crucial for developing novel therapeutic agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase.
The hydrochloride salt form of this compound is particularly advantageous for pharmaceutical applications due to its enhanced solubility and stability. This property facilitates its use in drug delivery systems, where precise dosing and controlled release are critical. Moreover, the molecule's ability to form stable salts with various counterions makes it a valuable precursor for tuning physicochemical properties according to specific medicinal needs.
From a synthetic perspective, the preparation of 4-(aminomethyl)-1H-pyridin-2-one; hydrochloride involves a multi-step process that typically begins with the synthesis of the pyridinone ring. Advanced methodologies, such as microwave-assisted synthesis and catalytic hydrogenation, have been employed to optimize the reaction conditions and improve yields. These techniques not only enhance the efficiency of the synthesis but also minimize environmental impact, aligning with green chemistry principles.
In terms of biological activity, this compound has shown promise in preclinical models for treating conditions such as Alzheimer's disease and other cognitive disorders. Its ability to cross the blood-brain barrier and interact with key neural receptors positions it as a potential candidate for developing next-generation neurotherapeutics. Furthermore, ongoing research is exploring its anti-inflammatory and antioxidant properties, which could expand its therapeutic applications into areas such as cardiovascular diseases and cancer.
The structural versatility of 4-(aminomethyl)-1H-pyridin-2-one; hydrochloride also makes it an attractive substrate for click chemistry and other modular assembly strategies. These approaches enable rapid diversification of the molecule's functional groups, accelerating drug discovery processes. For example, recent advancements in medicinal chemistry have utilized this compound as a scaffold for constructing macrocyclic structures with improved pharmacokinetic profiles.
In conclusion, 4-(aminomethyl)-1H-pyridin-2-one; hydrochloride (CAS No. 943751-21-1) stands out as a pivotal molecule in contemporary chemical research due to its unique properties and broad applicability. With ongoing advancements in synthetic methodologies and biological studies, this compound is poised to play an increasingly important role in the development of innovative therapeutic agents.
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